5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid
Overview
Description
Scientific Research Applications
Regulation of Cell Cycle and Apoptosis
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated cytotoxicity against cancer cell lines by inducing G2/M cell cycle arrest and apoptosis through p53 activation via mitochondrial-dependent pathways. These compounds could be potential candidates for biological testing in in vivo colon cancer models (Kumbhare et al., 2014).
Synthesis and Antibacterial Activities
Novel thiazole compounds containing ether structures synthesized from intermediates related to 5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid showed fungicidal activities, especially against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
Fluorescence Origin in Carbon Dots
The fluorescence in carbon dots with high quantum yields is originated from organic fluorophores, such as derivatives of this compound, which expands their applications in scientific research (Lei Shi et al., 2016).
Antimicrobial Activity of Pyridine Derivatives
Pyridine derivatives synthesized from 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, related to the chemical structure of this compound, have shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi (N. Patel et al., 2011).
Properties
IUPAC Name |
5-fluoro-6-methoxy-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3S/c1-14-6-3-7-5(2-4(6)10)11-8(15-7)9(12)13/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNTNKBXWSLTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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